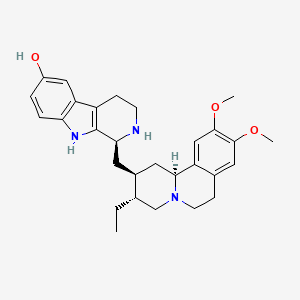
(1'beta)-10,11-Dimethoxytubulosan-8'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’beta)-10,11-Dimethoxytubulosan-8’-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 10th and 11th positions and a hydroxyl group at the 8th position of the tubulosan skeleton. Its distinct configuration and functional groups make it a subject of interest in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’beta)-10,11-Dimethoxytubulosan-8’-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tubulosan Skeleton: This step involves constructing the core structure of tubulosan through a series of cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 10th and 11th positions using methylation reactions, often employing reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group at the 8th position is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of (1’beta)-10,11-Dimethoxytubulosan-8’-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(1’beta)-10,11-Dimethoxytubulosan-8’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (1’beta)-10,11-Dimethoxytubulosan-8’-ol, such as ketones, alcohols, and substituted tubulosan compounds.
科学的研究の応用
(1’beta)-10,11-Dimethoxytubulosan-8’-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1’beta)-10,11-Dimethoxytubulosan-8’-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
(1’beta)-10,11-Dimethoxytubulosan-8’-one: Similar structure but with a ketone group at the 8th position.
(1’beta)-10,11-Dimethoxytubulosan-8’-amine: Contains an amine group instead of a hydroxyl group at the 8th position.
Uniqueness
(1’beta)-10,11-Dimethoxytubulosan-8’-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
5610-39-9 |
|---|---|
分子式 |
C29H37N3O3 |
分子量 |
475.6 g/mol |
IUPAC名 |
(1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25-,26-/m0/s1 |
InChIキー |
JRVWIILYWSBUMC-CMWZJFIZSA-N |
異性体SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |
正規SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


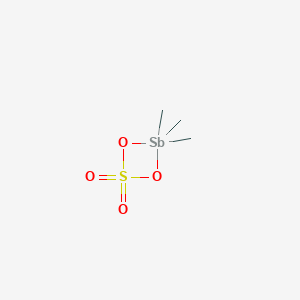
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
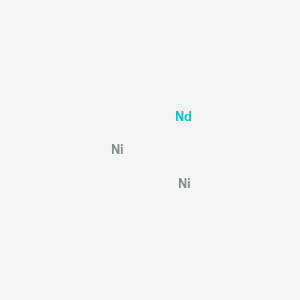
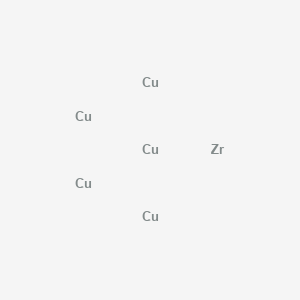
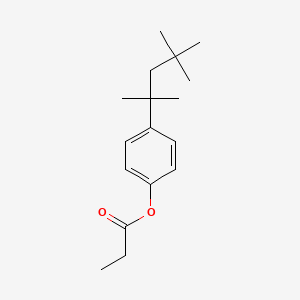
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

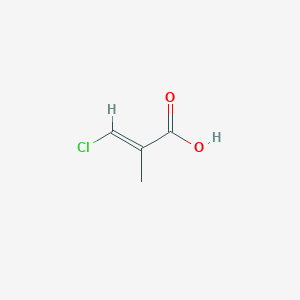


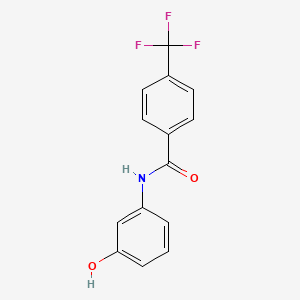

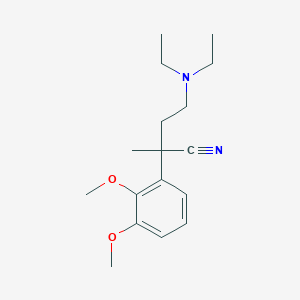
![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
